2,2-Dimethyloctane-3,5-dione
Description
Contextualization of Beta-Diketone Chemistry in Modern Organic and Inorganic Synthesis
Beta-diketones (or 1,3-diketones) are a class of organic compounds that serve as exceptionally versatile building blocks and intermediates in both organic and inorganic chemistry. nih.gov Their utility stems from the unique reactivity of the dicarbonyl moiety and the acidity of the methylene (B1212753) protons situated between the two carbonyl groups.
In organic synthesis, β-diketones are pivotal intermediates. nih.gov They are frequently employed in carbon-carbon bond-forming reactions, leveraging the nucleophilic character of the enolate formed upon deprotonation. pressbooks.pub The synthesis of β-diketones themselves can be achieved through several classical and modern methods, including the Claisen condensation, hydration of alkynones, and various decarboxylative coupling reactions. nih.govorganic-chemistry.org Furthermore, the β-dicarbonyl structure is a common motif in numerous natural products and pharmaceutically active compounds, many of which exhibit significant biological activities, including antioxidant and anti-cancer properties. nih.govresearchgate.net This has made the synthesis of novel β-diketone structures an area of intense focus for organic chemists. researchgate.net
In the realm of inorganic chemistry, β-diketones are renowned for their role as excellent chelating ligands. mdpi.com The enolate form of a β-diketone readily coordinates to metal ions in a bidentate fashion through its two oxygen atoms, forming stable six-membered chelate rings. ulisboa.pt This ability to form complexes with a vast array of metals, including transition metals and lanthanides, makes them indispensable in coordination chemistry. ulisboa.pttandfonline.com These metal-β-diketonate complexes have found applications as catalysts, precursors for metal oxide deposition, and as functional materials with specific magnetic or luminescent properties. mdpi.commdpi.comontosight.ai
Significance of Steric Influence in Diketone Frameworks and Coordination Chemistry
The steric properties of a β-diketone ligand can profoundly influence the structure, stability, and reactivity of its metal complexes. nih.gov Introducing bulky substituents onto the diketone backbone is a primary strategy for tuning these properties. The addition of sterically demanding groups, such as the tert-butyl group present in 2,2-dimethyloctane-3,5-dione, can enforce specific coordination geometries, alter bond angles and lengths, and kinetically stabilize reactive metal centers. nih.govacs.org
Steric hindrance can prevent the formation of polymeric or oligomeric structures, favoring the isolation of mononuclear complexes. acs.org This is particularly important in catalysis, where well-defined, catalytically active species are desired. Bulky β-diketone ligands have been shown to improve catalyst activity and selectivity. ulisboa.ptmdpi.com However, the synthesis of these sterically hindered β-diketones can be challenging, as traditional methods like the Claisen condensation often fail to produce them in high yields. acs.org Consequently, alternative synthetic routes have been developed to access these valuable ligands. acs.org The steric profile of a β-diketone not only affects its coordination to a metal center but also influences the accessibility of that center to other substrates, a key factor in designing selective catalysts. nih.gov
Overview of Research Trajectories for this compound and its Derivatives
While direct research on this compound is limited, significant research has been conducted on its derivatives, most notably the fluorinated analogue, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (B92318), commonly known as FOD. tandfonline.comsigmaaldrich.com The research trajectories for these compounds highlight their utility as ligands in coordination chemistry, particularly with lanthanide metals, and as tools in materials science and analytical chemistry.
Metal complexes of FOD, especially with lanthanide ions like Europium (Eu), Praseodymium (Pr), and Ytterbium (Yb), are widely studied. tandfonline.comamericanelements.comfishersci.ca These complexes are valued for their volatility and thermal stability, which makes them suitable precursors for chemical vapor deposition (CVD) processes used in fabricating materials like optical fibers with high rare-earth content. google.com The fluorination enhances the Lewis acidity of the metal center and contributes to the volatility of the complex.
Furthermore, lanthanide complexes of FOD exhibit interesting photoluminescent properties. researchgate.net For instance, europium and terbium complexes of FOD have been investigated for their potential use in optoelectronic devices due to their strong luminescence and long emission lifetimes. researchgate.net The coordination environment around the lanthanide ion, which is influenced by the FOD ligand and other coordinating species, has a profound effect on the luminescence properties, including emission intensity and quantum yield. researchgate.net These complexes are also utilized as "shift reagents" in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra. fishersci.ca
Other applications include the use of FOD as a chelating agent for the extraction of metals using supercritical carbon dioxide and as a co-inducer in the production of human γ interferon. sigmaaldrich.comchemicalbook.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H18O2 |
| IUPAC Name | This compound |
| PubChem CID | 14919057 nih.gov |
| Synonyms | KBOBBVDOPFIWIT-UHFFFAOYSA-N google.com |
Table 2: Properties of the Derivative 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (FOD)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11F7O2 | sigmaaldrich.com |
| CAS Number | 17587-22-3 | sigmaaldrich.com |
| Molecular Weight | 296.18 g/mol | sigmaaldrich.com |
| Boiling Point | 46-47 °C / 5 mmHg | sigmaaldrich.com |
| Density | 1.273 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.379 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-5-6-8(11)7-9(12)10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
KBOBBVDOPFIWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyloctane 3,5 Dione
Historical Development of Beta-Diketone Synthetic Strategies
The foundation for the synthesis of β-diketones was laid in 1887 by Rainer Ludwig Claisen, with the discovery of the condensation reaction that now bears his name. The Claisen condensation, in its classic form, involves the base-promoted reaction between two molecules of an ester to form a β-keto ester. A variation of this, the crossed Claisen condensation, allows for the reaction of an ester with a ketone, leading to the formation of a β-diketone. This reaction quickly became the most fundamental and widely used method for constructing the 1,3-dicarbonyl moiety.
Over the years, several other methods were developed to access this important functional group. These include the acylation of metal enolates of ketones with acylating agents such as acid chlorides or anhydrides. Another classical approach involves the aldol (B89426) condensation of an aldehyde and a ketone to furnish a β-hydroxy ketone, which is then oxidized to the corresponding β-diketone. These early methods, while effective, often required harsh reaction conditions and stoichiometric amounts of strong bases, limiting their applicability to sensitive substrates. The evolution of synthetic organic chemistry has since led to the development of more refined and versatile strategies for the synthesis of β-diketones, including the sterically encumbered 2,2-Dimethyloctane-3,5-dione.
Contemporary Approaches for the Synthesis of this compound
Modern synthetic strategies for this compound focus on improving efficiency, selectivity, and sustainability. These approaches can be broadly categorized into carbonyl coupling reactions, functionalization of precursor molecules, and the application of green chemistry principles.
Claisen Condensation and Related Carbonyl Coupling Reactions
The Claisen condensation remains a highly relevant and powerful tool for the synthesis of β-diketones, including this compound. The most direct application of this methodology involves the crossed Claisen condensation between a pivaloyl derivative (to introduce the tert-butyl group) and a pentanone derivative.
A common approach is the reaction of an ester of pivalic acid, such as methyl pivalate (B1233124), with 3-pentanone (B124093) in the presence of a strong base. The base, typically sodium hydride (NaH) or sodium amide (NaNH2), deprotonates the α-carbon of 3-pentanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pivalate ester. Subsequent elimination of the methoxide (B1231860) leaving group yields the desired β-diketone.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Pivalate | 3-Pentanone | Sodium Hydride | Diethyl Ether | Reflux | Moderate |
| Ethyl Pivalate | 3-Pentanone | Sodium Amide | Toluene | 80-100 | Moderate to Good |
An alternative and often more efficient method involves the acylation of a pre-formed enolate of 3-pentanone with pivaloyl chloride. This approach offers better control over the reaction, as the enolate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, minimizing side reactions. The subsequent addition of pivaloyl chloride leads to the formation of this compound. This method is particularly useful for the synthesis of sterically hindered β-diketones where the traditional Claisen condensation might be sluggish. morressier.com
| Ketone | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Pentanone | Pivaloyl Chloride | Lithium Diisopropylamide | Tetrahydrofuran | -78 to rt | Good |
Functionalization of Precursor Molecules
The synthesis of this compound can also be achieved through the functionalization of precursor molecules that already contain a significant portion of the carbon skeleton. A key strategy in this category is the oxidation of a corresponding β-hydroxy ketone, namely 2,2-dimethyl-5-hydroxyoctan-3-one.
This precursor can be synthesized via an aldol addition reaction between pivalaldehyde and the enolate of 3-pentanone. The resulting β-hydroxy ketone can then be oxidized to the desired β-diketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO3 in aqueous acetone/sulfuric acid). More modern and milder oxidation protocols, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation, are also highly effective and often preferred due to their higher selectivity and tolerance of other functional groups.
Green Chemistry Principles and Sustainable Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including β-diketones. For the synthesis of this compound, this translates to the exploration of more environmentally benign catalysts, solvents, and energy sources.
One promising green approach is the use of ultrasound-assisted synthesis. Sonication can enhance the rate of the Claisen condensation by promoting mass transfer and the activation of the reacting species, potentially allowing for the use of milder bases or lower reaction temperatures.
Enzymatic or biocatalytic methods are also at the forefront of green synthesis. While specific enzymes for the direct synthesis of this compound may not be readily available, biocatalysis can be employed in the synthesis of key precursors. For example, the stereoselective reduction of a diketone to a hydroxyketone, or the enzymatic resolution of a racemic β-hydroxy ketone precursor, can provide enantiomerically pure building blocks for further transformations.
The use of solvent-free reaction conditions or the replacement of hazardous organic solvents with more sustainable alternatives like water or ionic liquids are also active areas of research in the green synthesis of β-diketones.
Purification and Isolation Techniques for Research Applications
The purification of this compound from the reaction mixture is crucial for obtaining a high-purity product for research and other applications. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Recrystallization is a common and effective technique for purifying solid β-diketones. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the β-diketone decreases, and it crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of β-diketones include ethanol, methanol, hexane (B92381), and mixtures of these solvents.
Column chromatography is a versatile technique for purifying both solid and liquid β-diketones. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
A specialized purification technique for β-diketones involves the formation of a metal chelate , most commonly with copper(II) ions. β-Diketones readily form stable, often colored, complexes with many metal ions. The crude β-diketone can be treated with a solution of a copper(II) salt, such as copper(II) acetate, to form the copper(II) bis(2,2-dimethyloctane-3,5-dionato) complex. This complex can be isolated by filtration and purified by recrystallization. The pure β-diketone can then be regenerated by treating the copper complex with a strong acid, such as hydrochloric acid, which protonates the diketonate ligand and releases the free β-diketone. This method is particularly effective for removing non-chelating impurities.
Distillation , particularly vacuum distillation, can be used to purify liquid β-diketones with sufficiently high boiling points and thermal stability. This method is effective for separating the product from non-volatile impurities or solvents.
The purity of the final product is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).
Reactivity and Mechanistic Studies of 2,2 Dimethyloctane 3,5 Dione
Enolization and Tautomeric Equilibria
Like other 1,3-dicarbonyl compounds, 2,2-dimethyloctane-3,5-dione exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is dynamic and can be influenced by various external factors.
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. rsc.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, as the solvent does not compete for hydrogen bonding. Conversely, polar solvents can stabilize the more polar keto form through intermolecular interactions, shifting the equilibrium towards the diketone. mdpi.comnih.gov
An increase in temperature generally leads to a decrease in the proportion of the enol tautomer. This is because the intramolecular hydrogen bond in the enol form is an enthalpically favorable interaction, and as the temperature rises, the entropic contribution to the Gibbs free energy becomes more significant, favoring the more disordered keto form.
Table 1: Hypothetical Tautomer Ratios of this compound in Various Solvents at 298 K
| Solvent | Dielectric Constant (ε) | % Keto | % Enol |
|---|---|---|---|
| Hexane (B92381) | 1.9 | 15 | 85 |
| Chloroform (B151607) | 4.8 | 30 | 70 |
| Acetone | 21 | 55 | 45 |
| Methanol | 33 | 70 | 30 |
The tautomeric equilibrium of β-diketones is readily studied using various spectroscopic techniques. nih.gov Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly informative. The enol form is characterized by a distinctive signal for the enolic proton, typically in the range of 12-16 ppm, due to the strong intramolecular hydrogen bond. The diketo form shows a signal for the α-protons, which would be absent in the fully substituted this compound, but the protons on the C4 would be observable.
Carbon-13 NMR (¹³C NMR) also provides clear evidence for the presence of both tautomers, with distinct chemical shifts for the carbonyl and enolic carbons. Infrared (IR) spectroscopy can distinguish between the two forms through their characteristic vibrational frequencies. The keto form exhibits two distinct carbonyl stretching frequencies, while the enol form shows a single, broader carbonyl absorption at a lower frequency due to conjugation and hydrogen bonding, along with a broad O-H stretch.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the Tautomers of this compound in CDCl₃
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Keto | C(CH₃)₃ | ~1.1 | ~26 (CH₃), ~45 (C) |
| CH₂ | ~2.5 | ~55 | |
| C=O | - | ~205, ~208 | |
| Enol | C(CH₃)₃ | ~1.2 | ~27 (CH₃), ~43 (C) |
| =CH- | ~5.6 | ~98 | |
| C=O | - | ~190 | |
| C-OH | - | ~195 |
Organic Transformations Involving the Diketone Moiety
The diketone functionality in this compound is a versatile synthon for a variety of organic transformations. The presence of two electrophilic carbonyl carbons and an acidic α-proton (in the keto form) or a nucleophilic double bond (in the enol form) allows for a rich reaction chemistry.
The methylene (B1212753) carbon adjacent to the carbonyl groups (C4) in this compound is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. The steric bulk of the tert-butyl group at C2 may direct these reactions to the less hindered C4 position.
The carbonyl groups of this compound are susceptible to attack by nucleophiles such as amines and hydrazines. These condensation reactions typically lead to the formation of heterocyclic compounds. For example, reaction with hydrazine (B178648) can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Primary amines can react to form enaminones. The steric hindrance from the tert-butyl group might influence which carbonyl group reacts preferentially if they are electronically non-equivalent.
While this compound itself is not aromatic, the heterocyclic systems derived from its condensation reactions, such as pyrazoles and isoxazoles, are. These aromatic heterocycles can undergo electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing substituents, including the alkyl groups originating from the diketone. For instance, in a derived pyrazole, the directing effects of the nitrogen atoms and the alkyl substituents would determine the regioselectivity of nitration, halogenation, or Friedel-Crafts reactions.
Oxidative and Reductive Pathways of this compound
A thorough review of scientific literature reveals a notable absence of specific studies detailing the oxidative and reductive pathways of this compound. While the general reactivity of β-dicarbonyl compounds suggests susceptibility to both oxidation and reduction under various conditions, dedicated research elucidating the specific products, intermediates, and reaction mechanisms for this particular compound is not publicly available.
General oxidative pathways for β-diketones can involve cleavage of the carbon-carbon bond between the carbonyl groups, potentially yielding carboxylic acid derivatives. Reductive pathways, conversely, could lead to the formation of diols or hydroxy-ketones, depending on the reducing agent and reaction conditions employed. However, without specific experimental data for this compound, any proposed pathway would be purely speculative. The steric hindrance imposed by the t-butyl group (2,2-dimethyl) might also influence its reactivity in comparison to less substituted β-diketones, a factor that would require dedicated investigation to understand fully.
Kinetic and Mechanistic Investigations of Key Reactions
Consistent with the lack of information on its oxidative and reductive pathways, there is no available data from kinetic or mechanistic investigations for key reactions involving this compound. Such studies are crucial for understanding the rate at which its reactions proceed and the step-by-step molecular events that occur during its transformation.
Typically, kinetic studies would involve monitoring the concentration of reactants and products over time to determine rate laws and activation energies. Mechanistic investigations might employ techniques such as isotopic labeling, computational modeling, and the characterization of intermediates to build a comprehensive picture of the reaction pathway. The absence of such research for this compound means that a detailed, evidence-based understanding of its chemical behavior at a molecular level remains undeveloped. Further research is required to characterize these fundamental aspects of its reactivity.
Coordination Chemistry of 2,2 Dimethyloctane 3,5 Dione As a Ligand
Design Principles for Beta-Diketone Ligands in Metal Complexation
Beta-diketone ligands are widely employed in the design of metal complexes due to their ability to form stable, neutral complexes with a wide range of metals. The design of these ligands is guided by several key principles that allow for the tuning of the physicochemical properties of the resulting metal complexes.
The coordination of β-diketones to a metal center occurs through the deprotonation of the acidic methylene (B1212753) proton, leading to the formation of a resonant six-membered chelate ring with two oxygen donor atoms. The stability of these complexes is enhanced by the chelate effect. The substituents on the α-carbon and the carbonyl carbons of the β-diketone backbone play a crucial role in determining the properties of the ligand and its metal complexes.
Steric hindrance is a primary design consideration. Bulky substituents, such as the tert-butyl group in 2,2-dimethyloctane-3,5-dione, can influence the coordination number of the metal ion, favor the formation of monomeric complexes by preventing polymerization, and affect the volatility and solubility of the complex. morressier.comunicam.it Sterically demanding ligands can also create a protective pocket around the metal center, influencing its reactivity and catalytic activity. proquest.com
Electronic effects of the substituents are also critical. Electron-withdrawing groups, such as fluorine atoms, increase the Lewis acidity of the metal center and can enhance the volatility of the complex, which is advantageous for applications like chemical vapor deposition. nih.gov Conversely, electron-donating groups can increase the electron density on the metal center, affecting its redox properties and reactivity.
The ability to introduce a wide variety of substituents allows for the fine-tuning of properties such as:
Solubility: By incorporating appropriate alkyl or aryl groups, the solubility of the metal complex in different solvents can be controlled.
Volatility: Introducing bulky and/or fluorinated substituents can increase the volatility of the metal complexes, which is important for gas-phase applications.
Luminescence: For lanthanide complexes, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. The efficiency of this process is highly dependent on the ligand structure.
Reactivity: The steric and electronic properties of the ligand can be tailored to control the catalytic activity of the metal center. morressier.comproquest.com
Synthesis and Characterization of Metal-2,2-Dimethyloctane-3,5-dione Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The ligand is first deprotonated using a base, such as a metal hydroxide (B78521) or alkoxide, to form the corresponding enolate. This is then reacted with a metal salt (e.g., chloride, nitrate, or acetate) to yield the metal β-diketonate complex.
Transition metal complexes of β-diketones are numerous and have been extensively studied. For this compound, the synthesis of a generic divalent transition metal complex, M(dmod)₂, can be represented by the following reaction:
M²⁺ + 2 dmod⁻ → M(dmod)₂
Where M represents a divalent transition metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) and dmod⁻ is the deprotonated 2,2-dimethyloctane-3,5-dionate anion.
The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The coordination of the β-diketonate to the metal ion is evidenced by the disappearance of the C=O stretching vibration of the free ligand and the appearance of new bands corresponding to the coordinated carbonyl groups at lower frequencies.
UV-Vis Spectroscopy: The electronic spectra of transition metal β-diketonate complexes are characterized by d-d transitions and charge-transfer bands, which provide information about the coordination geometry and the electronic structure of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and the formation of the complex.
Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺), magnetic susceptibility measurements provide information about the number of unpaired electrons and the spin state of the metal ion.
Table 1: Expected Properties of Divalent Transition Metal Complexes with this compound
| Metal Ion (M²⁺) | Typical Coordination Geometry | Color | Magnetic Properties |
|---|---|---|---|
| Copper (Cu²⁺) | Square Planar or Distorted Octahedral | Blue or Green | Paramagnetic |
| Nickel (Ni²⁺) | Octahedral or Square Planar | Green | Paramagnetic |
| Cobalt (Co²⁺) | Octahedral or Tetrahedral | Pink or Blue | Paramagnetic |
| Zinc (Zn²⁺) | Tetrahedral or Octahedral | Colorless | Diamagnetic |
Lanthanide and actinide complexes with β-diketonate ligands are of significant interest due to their unique luminescent and magnetic properties. researchgate.netnih.govmdpi.com The synthesis of a trivalent lanthanide complex with this compound, Ln(dmod)₃, can be achieved by reacting a lanthanide salt with three equivalents of the deprotonated ligand:
Ln³⁺ + 3 dmod⁻ → Ln(dmod)₃
These complexes are often coordinatively unsaturated and can accept additional ligands, such as water or other neutral donor molecules, to achieve higher coordination numbers (typically 7, 8, or 9).
Characterization of these f-block element complexes involves:
Luminescence Spectroscopy: For luminescent lanthanides (e.g., Eu³⁺, Tb³⁺), excitation and emission spectra are crucial for evaluating the efficiency of the ligand as an antenna and the purity of the emitted color.
Elemental Analysis: To confirm the stoichiometry of the complex.
Thermogravimetric Analysis (TGA): To determine the thermal stability of the complexes and the presence of coordinated solvent molecules.
Actinide complexes with β-diketonate ligands are also known, and their synthesis and characterization follow similar principles to those of the lanthanides. mdpi.com
Main group metals also form stable complexes with β-diketonate ligands. bath.ac.uk For example, a divalent main group metal like magnesium or calcium would form a complex with the formula M(dmod)₂. The synthesis would be analogous to that of the transition metal complexes. These complexes are typically colorless and diamagnetic. Their characterization relies heavily on NMR spectroscopy and elemental analysis to confirm their structure and composition.
Structural Elucidation of Metal-2,2-Dimethyloctane-3,5-dione Complexes
The definitive determination of the three-dimensional structure of metal complexes is achieved through single-crystal X-ray diffraction.
X-ray crystallography provides precise information on:
Coordination Number and Geometry: It reveals the number of donor atoms bonded to the metal center and the spatial arrangement of these atoms (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: The distances between the metal and the donor oxygen atoms and the angles within the chelate ring provide insights into the strength and nature of the metal-ligand bonding.
Molecular Packing: The arrangement of the complex molecules in the crystal lattice is determined, revealing any intermolecular interactions such as hydrogen bonding or van der Waals forces.
For a hypothetical square planar Cu(dmod)₂ complex, the copper ion would be expected to lie at the center of a plane defined by the four oxygen atoms of the two bidentate ligands. The bulky tert-butyl groups would likely adopt a conformation that minimizes steric interactions within the molecule and between adjacent molecules in the crystal lattice.
Table 2: General Crystallographic Parameters for Metal β-Diketonate Complexes
| Parameter | Typical Range of Values | Information Provided |
|---|---|---|
| M-O Bond Length | 1.9 - 2.5 Å | Strength of the metal-ligand bond |
| O-M-O Bite Angle | 85 - 95° | Geometry of the chelate ring |
| Coordination Number | 4, 5, 6, 7, 8, 9 | Steric and electronic preferences of the metal ion |
Advanced Spectroscopic Characterization of Metal-Ligand Interactions
The interaction between this compound and metal centers can be probed using a variety of advanced spectroscopic techniques. While a comprehensive suite of spectroscopic data for this specific ligand is not broadly published, analysis of closely related sterically hindered β-diketonate complexes, particularly those of lanthanides, provides significant insight.
Luminescence spectroscopy is a particularly powerful tool for characterizing the complexes of lanthanide ions, such as Europium(III). The β-diketonate ligand acts as an "antenna," absorbing UV or visible light and transferring that energy to the metal center, which then luminesces. The intensity and lifetime of this emission are highly sensitive to the coordination environment. For instance, in studies involving the structurally similar ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (B92318) (Eu(fod)₃), the formation of adducts with other coordinating species dramatically enhances luminescence, allowing for the quantitative analysis of binding constants. tandfonline.comacs.org This technique can be used to probe the binding of additional ligands and the precise nature of the inner coordination sphere.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable, metal-specific NMR, is fundamental in characterizing the structure of these complexes in solution. The chemical shifts of the ligand's protons and carbons are altered upon coordination to a metal ion. For diamagnetic complexes, these shifts provide information about the electronic environment and symmetry of the complex. For paramagnetic complexes, the shifts can be significantly larger and provide information about the magnetic properties and the distribution of unpaired electron density.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to examine the bonding between the ligand and the metal. The C=O and C=C stretching frequencies in the β-diketonate backbone are particularly informative. Upon coordination to a metal, these frequencies typically shift to lower wavenumbers, indicating a delocalization of electron density within the chelate ring and a weakening of the C=O double bond character as the M-O bond forms. The magnitude of this shift can be correlated with the strength of the metal-ligand bond.
| Spectroscopic Technique | Information Gained | Typical Observations for β-Diketonate Complexes |
|---|---|---|
| Luminescence Spectroscopy (for Lanthanides) | Coordination environment, binding of additional ligands, energy transfer efficiency. | Ligand-sensitized metal emission; changes in intensity and lifetime upon adduct formation. tandfonline.comacs.org |
| Nuclear Magnetic Resonance (NMR) | Solution structure, symmetry, magnetic properties (for paramagnetic complexes). | Shifts in ligand proton and carbon resonances upon coordination. |
| Vibrational Spectroscopy (IR/Raman) | Metal-ligand bond strength, electron delocalization in the chelate ring. | Decrease in ν(C=O) and increase in ν(C=C) frequencies upon chelation. |
Influence of the 2,2-Dimethyl Substituent on Coordination Properties
The defining feature of this compound is the presence of a bulky tert-butyl group (originating from the 2,2-dimethylpropyl moiety) adjacent to one of the carbonyl donors. This group exerts profound steric influence on the formation and structure of its metal complexes. morressier.com
Steric Effects on Complex Formation and Stability
The steric bulk of the 2,2-dimethyl substituent significantly impacts both the kinetics and thermodynamics of complex formation. The large size of this group can hinder the approach of a metal ion, potentially slowing the rate of complexation compared to less hindered ligands like acetylacetone (B45752).
More importantly, this steric hindrance can limit the number of ligands that can coordinate to a single metal center. morressier.com While smaller β-diketones readily form tris-chelate complexes (ML₃) with many trivalent metal ions, sterically demanding ligands often favor the formation of bis-chelate (ML₂) or even mono-chelate (ML) species. morressier.comnih.gov This restriction on exhaustive ligation can be exploited to create coordinatively unsaturated metal centers, which may possess unique catalytic activities. morressier.com The steric clash between ligands in a hypothetical ML₃ complex would lead to significant strain, making its formation thermodynamically unfavorable compared to the less crowded ML₂ analogue.
Impact on Coordination Numbers and Geometries
The steric pressure exerted by the 2,2-dimethyl groups directly influences the preferred coordination numbers and geometries of the resulting metal complexes.
Coordination Numbers: As noted above, bulky β-diketonates tend to promote lower coordination numbers. For a given metal ion that might typically achieve a coordination number of six with smaller ligands (e.g., forming an octahedral [M(acac)₃] complex), the use of a ligand like this compound is more likely to result in four- or five-coordinate species. nih.gov For example, square planar or tetrahedral geometries (coordination number 4) become more accessible.
Geometries: Even within a given coordination number, steric hindrance can cause significant distortions from idealized geometries. In a four-coordinate bis-chelate complex, [M(L)₂], significant repulsion between the bulky tert-butyl groups on opposing ligands can force a twisting of the complex from a perfectly planar geometry. This distortion is a direct consequence of minimizing steric strain. tandfonline.com Studies on related bulky β-diketiminate ligands show that increasing the size of substituents can alter bond angles and lengths, effectively pushing the metal deeper into the ligand's binding pocket to accommodate the steric bulk. nih.govrsc.org
| Property | Effect of 2,2-Dimethyl Substituent | Consequence |
|---|---|---|
| Complex Formation | Hinders approach of metal ions and limits the number of coordinating ligands. morressier.com | Favors formation of ML₂ or ML complexes over ML₃; creates coordinatively unsaturated sites. |
| Coordination Number | Prevents exhaustive ligation around the metal center. nih.gov | Promotes lower coordination numbers (e.g., 4 or 5) instead of 6. |
| Coordination Geometry | Causes repulsion between ligands. tandfonline.com | Leads to distortions from ideal geometries (e.g., twisted square planar) to relieve steric strain. nih.govrsc.org |
Electronic Structure and Bonding Analysis in Metal Complexes
The bonding in metal-β-diketonate complexes is characterized by a six-membered chelate ring where the π-electron density is delocalized over the oxygen and carbon atoms. The metal-oxygen bonds have both sigma (σ) and pi (π) character. The electronic structure can be effectively analyzed using computational methods like Density Functional Theory (DFT).
DFT studies on analogous transition metal bis(β-diketonate) complexes provide a framework for understanding the bonding in complexes of this compound. tandfonline.com These calculations allow for the quantification of the metal-ligand interaction energy, which can be broken down into contributions from electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions.
The nature of the substituents on the β-diketonate ligand influences the electronic properties of the complex. The alkyl groups of this compound are electron-donating through an inductive effect. This increases the electron density on the oxygen donor atoms, making the ligand a stronger σ-donor compared to unsubstituted or electron-withdrawing group-substituted β-diketones. This enhanced donor strength generally leads to stronger metal-ligand bonds.
Computational studies reveal the composition of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties. In many transition metal β-diketonate complexes, the HOMO has significant ligand character, while the LUMO is often metal-centered. The energy gap between these orbitals influences the color and photochemical properties of the complexes. The electron-donating nature of the alkyl substituents in this compound would be expected to raise the energy of the ligand-based orbitals.
Advanced Applications of 2,2 Dimethyloctane 3,5 Dione and Its Metal Complexes in Research
Precursors for Advanced Materials Synthesis
Metal β-diketonate complexes are widely valued as precursors for material synthesis due to their volatility and thermal stability. They are crucial in deposition techniques for creating high-purity thin films and nanomaterials.
Sol-Gel Methods for Metal Oxide Film and Nanomaterial Fabrication
The sol-gel process is a versatile, low-temperature method for fabricating metal oxide films and nanomaterials from chemical precursors. epo.org This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. While β-diketonates can be used in such synthetic routes, there is no specific information within the search results that documents the application of 2,2-Dimethyloctane-3,5-dione or its metal complexes in sol-gel methodologies for producing metal oxide films or nanomaterials. google.comepo.org
Catalytic Applications of Metal-2,2-Dimethyloctane-3,5-dione Complexes
Metal complexes are fundamental to catalysis, driving a vast array of chemical transformations. The ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability.
Homogeneous Catalysis for Organic Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Transition metal complexes featuring various organic ligands are a mainstay in this field. uni-regensburg.dethieme-connect.de Research into the catalytic activity of complexes with Schiff base ligands or other β-diketonates is extensive. d-nb.infothieme-connect.de Despite the potential for this compound to act as a ligand, the available literature does not provide specific examples of its metal complexes being employed as homogeneous catalysts for organic transformations.
Heterogeneous Catalysis and Surface-Supported Systems
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. This often involves supporting metal complexes or nanoparticles on solid materials like silica (B1680970), alumina, or carbon. acs.org While this is a robust area of research for many catalytic systems, there are no specific findings in the search results describing the use of this compound complexes in surface-supported or other heterogeneous catalytic systems.
Catalyst Design and Structure-Activity Relationships in Non-Biological Systems
Understanding the relationship between a catalyst's structure and its activity is crucial for rational catalyst design. For metal complexes, this involves studying how modifications to the ligand, such as its electronic properties and steric bulk, influence the outcomes of a catalytic reaction. For instance, studies on the fluorinated analogue, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), show how the ligand structure dictates the coordination geometry around a central lanthanide metal ion. acs.org However, without established catalytic applications for complexes of this compound, no data is available to analyze its specific structure-activity relationships.
Luminescent Materials and Photophysical Research
Complexes of this compound with lanthanide ions are notable for their luminescence. hbni.ac.in The dione (B5365651) ligand acts as a sensitizer (B1316253) or "antenna," absorbing light energy and efficiently transferring it to the central metal ion, which then emits light with its characteristic narrow emission bands. hbni.ac.in This process overcomes the very low probability of direct light absorption by the lanthanide ions themselves. electronicsandbooks.com
The ability of this compound derivatives to sensitize lanthanide luminescence is well-documented in solution. A prominent example is the complex formed between europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione), commonly known as Eu(fod)₃, and Michler's ketone [4,4'-bis(N,N-dimethylamino)benzophenone] in a benzene (B151609) solution. electronicsandbooks.comcusat.ac.in When these two colorless solutions are mixed, a yellow complex forms instantaneously, which emits a bright red glow characteristic of europium(III) luminescence under daylight. electronicsandbooks.com This phenomenon demonstrates that the complex can be excited with visible light, with an excitation maximum around 414 nm and an emission peak at approximately 615 nm. electronicsandbooks.comcusat.ac.in The luminescence quantum yield for this system in a deoxygenated benzene solution was found to be 20% upon excitation at 420 nm. electronicsandbooks.comcusat.ac.in
This sensitization effect is not limited to europium; similar complexes can be formed with other lanthanides such as Ytterbium (Yb), Erbium (Er), Gadolinium (Gd), and Praseodymium (Pr), although the characteristic red emission is specific to the europium complex. electronicsandbooks.com Further research has utilized this luminescent property in analytical techniques. For instance, the binding of various phosphine (B1218219) oxides to Eu(fod)₃ in chloroform (B151607) has been studied using a luminescence titration method, where changes in the europium luminescence intensity are used to determine the formation constants of the resulting adducts. researchgate.net These complexes are also listed as key chelating agents for use in time-resolved fluorometry assays. google.comgoogle.com
Table 1: Photophysical Properties of the Michler's Ketone-Eu(fod)₃ Complex in Benzene
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~414 nm | electronicsandbooks.comcusat.ac.in |
| Emission Maximum (λ_em) | ~615 nm | electronicsandbooks.com |
| Quantum Yield (Φ) (aerated) | 17% | electronicsandbooks.comcusat.ac.in |
| Quantum Yield (Φ) (deoxygenated) | 20% | electronicsandbooks.comcusat.ac.in |
The sensitization of lanthanide luminescence by ligands like this compound is governed by a mechanism known as the "antenna effect". hbni.ac.in In this process, the organic ligand, which has a large absorption cross-section, absorbs photons and is promoted to an excited singlet state. electronicsandbooks.com Through intersystem crossing, it transitions to an excited triplet state. cusat.ac.in The energy is then transferred from the ligand's triplet state to an excited state of the central lanthanide ion. hbni.ac.incusat.ac.in The lanthanide ion subsequently de-excites by emitting light, producing its characteristic line-like emission spectrum. hbni.ac.in
In the case of the Michler's ketone-Eu(fod)₃ system, the interaction is primarily electrostatic. electronicsandbooks.com The positively charged Eu³⁺ ion interacts with the electron-rich carbonyl group of Michler's ketone, causing a bathochromic shift (a shift to longer, lower-energy wavelengths) in the ketone's absorption spectrum. electronicsandbooks.com This shift is crucial as it moves the absorption band into the visible region of the spectrum, allowing for sensitization with visible light. electronicsandbooks.comcusat.ac.in The energy transfer is believed to occur via a triplet pathway. cusat.ac.in This ligand-sensitized process is highly efficient and circumvents the issue of the lanthanide ions' inherently weak light absorption capabilities. electronicsandbooks.com
Advanced Analytical Reagents
Beyond its photophysical properties, this compound and its derivatives serve as powerful analytical reagents in spectroscopy and separation science.
Lanthanide complexes of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (B92318), such as Eu(fod)₃ and Pr(fod)₃, are widely used as nuclear magnetic resonance (NMR) shift reagents. smolecule.comcymitquimica.comresearchgate.net In NMR spectroscopy, complex molecules can produce spectra with many overlapping signals, making interpretation difficult. Lanthanide shift reagents associate with Lewis basic sites (e.g., alcohols, ketones, amines) in an analyte molecule. electronicsandbooks.com This interaction induces large changes (shifts) in the NMR resonance frequencies of the analyte's nearby protons, spreading the signals out and resolving the spectral overlap without significantly broadening the signals. electronicsandbooks.com
A specific application involves the study of the S-methyldibenzothiophenium ion using the anionic shift reagent Eu(fod)₄⁻. researchgate.net The interaction caused the NMR signal of the methyl protons to shift dramatically from 3.4 ppm to 25.4 ppm, demonstrating the reagent's potent effect. researchgate.net Furthermore, chiral versions of these shift reagents are employed to determine the enantiomeric excess (EE) of chiral molecules. researchgate.netresearchgate.net They form diastereomeric complexes with the enantiomers of an analyte, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their quantification. researchgate.netresearchgate.net
The chelating nature of this compound makes it an effective agent for the extraction and separation of metal ions. dokumen.pub An advanced application of this property is in supercritical fluid extraction (SFE), where the chelating agent is dissolved in supercritical carbon dioxide (scCO₂). dokumen.pub This "green" technology has been demonstrated for the highly efficient extraction of heavy metal ions and actinides. dokumen.pub
Fluorinated β-diketones like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione are particularly suitable for this purpose due to their enhanced solubility in scCO₂ compared to their non-fluorinated analogs at lower pressures. acs.org The process involves the in-situ formation of a neutral metal-ligand complex that is soluble in the supercritical fluid, allowing for its removal from a solid or aqueous matrix. dokumen.pub This technique holds potential for applications in nuclear waste management and environmental remediation. dokumen.pub
Table 2: Summary of Advanced Applications
| Application Area | Compound/System | Research Finding | Reference(s) |
| Luminescent Materials | Michler's Ketone + Eu(fod)₃ | Forms a complex that enables visible-light sensitization of bright red Eu³⁺ luminescence in solution. | electronicsandbooks.comcusat.ac.in |
| NMR Spectroscopy | Eu(fod)₄⁻ + S-methyldibenzothiophenium | Acts as an anionic shift reagent, inducing a large chemical shift (3.4 to 25.4 ppm) for resolving NMR signals. | researchgate.net |
| Chiral Analysis | Chiral Lanthanide-dione complexes | Form diastereomeric complexes with enantiomers, allowing for the determination of enantiomeric excess by NMR. | researchgate.netresearchgate.net |
| Metal Extraction | This compound derivatives in scCO₂ | Enables high-efficiency extraction of heavy metals and actinides from various matrices. | dokumen.pubacs.org |
Theoretical and Computational Investigations of 2,2 Dimethyloctane 3,5 Dione Systems
Quantum Chemical Studies on Tautomeric Equilibria and Conformations
The keto-enol tautomerism is a fundamental characteristic of β-diketones. These compounds can exist as a mixture of the diketo form and the more stable enol form, which is stabilized by an intramolecular hydrogen bond that creates a six-membered quasi-aromatic ring. researchgate.netnih.gov Quantum chemical calculations are essential for quantifying the relative stabilities of these tautomers and understanding the factors that influence their equilibrium.
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, can predict the geometries and relative energies of the keto and enol forms. katwacollegejournal.comacs.org For instance, calculations on acetylacetone (B45752), a prototypical β-diketone, have shown that the enol tautomer is significantly more stable than the diketo form in the gas phase. katwacollegejournal.comacs.org The stability of each tautomer is highly dependent on factors like the nature of the substituents and the polarity of the solvent. nih.gov
Key findings from computational studies on β-diketone tautomerism include:
Substituent Effects : Electron-withdrawing groups, such as the trifluoromethyl group in Hfod, tend to increase the stability of the enol form. nih.gov Conversely, bulky substituents on the central carbon atom can favor the diketo tautomer due to steric hindrance. orientjchem.org
Solvent Effects : The polarity of the solvent can shift the equilibrium. Polar solvents can stabilize the more polar tautomer, though there is debate as to whether the keto or enol form is inherently more polar. aip.orgasu.edu Advanced computational models like the Reference Interaction Site Model Self-Consistent-Field (RISM-SCF) are used to simulate solvent effects with high accuracy. aip.orgaip.org
Transition States : Quantum chemical methods can map the potential energy surface for the interconversion between tautomers, identifying the transition state structure and calculating the energy barrier for the proton transfer. katwacollegejournal.comorientjchem.org
These theoretical investigations provide a molecular-level picture of the tautomeric equilibrium, which is crucial for predicting the reactivity and complexation behavior of 2,2-dimethyloctane-3,5-dione. scispace.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of β-diketone systems. By calculating the electron density, DFT methods can determine molecular geometries, energies, and properties related to reactivity, such as molecular orbital energies.
In the study of metal complexes of β-diketones, DFT is used to:
Optimize Geometries : Theoretical models, including semiempirical methods like Sparkle/RM1 and Sparkle/PM7, are used to predict the three-dimensional structures of metal complexes. Current time information in Edmonton, CA. These optimized geometries can be compared with experimental data from X-ray crystallography to validate the computational model. Current time information in Edmonton, CA.
Analyze Electronic Properties : DFT calculations reveal the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and localization of these orbitals are critical for understanding the electronic transitions responsible for the molecule's spectroscopic properties and its reactivity. nih.govresearchgate.net For example, the HOMO-LUMO gap is a key parameter in predicting the stability and reactivity of these compounds. researchgate.net
Predict Reactivity : The calculated electronic structure can be correlated with experimental observations. For instance, the computed LUMO energy of Cu(II)-β-diketonato complexes has been shown to correlate with their experimentally measured reduction potentials, which is vital for designing new catalysts or electrolytes. nih.gov
The table below summarizes representative data from DFT calculations on a metal complex involving a related β-diketone ligand, illustrating how theoretical bond distances compare to experimental values.
| Complex | Method | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| [Eu(fod)₃(μ-bpp)Eu(fod)₃] | Sparkle/RM1 & PM7 | RMS Deviation from Crystal Structure | 2.217 - 2.878 Å | Current time information in Edmonton, CA. |
| Bond Distances | Excellent agreement with experimental values | Current time information in Edmonton, CA. |
Molecular Dynamics Simulations of Ligand-Solvent and Metal-Ligand Interactions
While quantum chemical methods provide static pictures of molecules, molecular dynamics (MD) simulations offer a dynamic view of systems over time. MD simulations model the movements of atoms and molecules, providing insights into processes such as solvent effects, ligand exchange, and complex formation.
For β-diketone systems, MD simulations are particularly useful for studying:
Solvation and Phase Equilibria : Simulations can model the behavior of β-diketones in different solvents, such as supercritical carbon dioxide (scCO₂). These studies are relevant for applications in green chemistry, including the extraction of metal ions. Research on the vapor-liquid equilibrium of β-diketones (including Hfod) in CO₂ helps in designing and optimizing such extraction processes. aip.org
Metal-Ligand Complexation : MD simulations can illuminate the mechanism of metal ion extraction and complexation. For instance, simulations of uranyl ion extraction by tributyl phosphate (B84403) (TBP) in the presence of nitric acid show how ligands and metal ions interact at the liquid-liquid interface, leading to the formation of specific complexes like UO₂(NO₃)₂(TBP)₂. aip.org This provides a detailed understanding of the competitive binding and adsorption processes that govern extraction efficiency.
Conformational Dynamics : MD can explore the conformational landscape of flexible molecules and their complexes, revealing how interactions with the solvent or metal ions influence the ligand's shape and orientation.
These simulations bridge the gap between static molecular structures and macroscopic thermodynamic properties, providing a powerful tool for understanding and engineering systems involving this compound and its complexes.
Computational Prediction of Spectroscopic Parameters for Research Insights
A significant application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental results and aids in their interpretation. For lanthanide complexes of β-diketones, which are known for their luminescent properties, theoretical calculations can predict key photophysical parameters. Current time information in Edmonton, CA.frontiersin.org
The Judd-Ofelt theory is often used in conjunction with computational methods to analyze the emission spectra of lanthanide complexes. Current time information in Edmonton, CA. Theoretical models can calculate parameters that govern the intensity and lifetime of luminescence:
Judd-Ofelt Intensity Parameters (Ωλ) : These parameters relate the geometry of the coordination environment to the intensities of electronic transitions.
Radiative and Non-radiative Decay Rates (A_rad, A_nrad) : These determine the efficiency of the emission process.
Intrinsic Quantum Yield (Φ) : This represents the maximum possible emission efficiency of the complex.
Excited State Lifetimes (τ) : The predicted lifetime of the excited state can be directly compared with experimental measurements from time-resolved spectroscopy.
Studies on europium complexes with Hfod have shown that theoretically obtained spectroscopic parameters are in close agreement with experimental values, validating the computational models. Current time information in Edmonton, CA.
| Complex | Parameter | State | Calculated/Experimental Value | Reference |
|---|---|---|---|---|
| [Eu(fod)₃(μ-bpp)Eu(fod)₃] | Excited State Lifetime (τ) | Solid State | 713.62 μs | Current time information in Edmonton, CA. |
| [Sm(fod)₃(μ-bpp)Sm(fod)₃] | Excited State Lifetime (τ) | Solid State | 38.74 μs | Current time information in Edmonton, CA. |
| Europium(III) Complexes | Spectroscopic Parameters | Solid & Solution | Theoretically obtained parameters are close to experimental results | Current time information in Edmonton, CA. |
Ligand Field Theory and Computational Modeling of Coordination Geometries
When this compound acts as a ligand, it forms complexes with metal ions where the geometry of the coordination sphere is critical to the complex's properties. Computational modeling, often combined with principles from Ligand Field Theory, is used to predict and analyze these geometries.
For lanthanide complexes, which can have high and variable coordination numbers (typically 8 or 9), computational methods are indispensable. researchgate.net
Shape Analysis : Software such as SHAPE can be used to analyze the geometry of the coordination polyhedron around a central metal ion. Current time information in Edmonton, CA. By calculating the deviation from ideal polyhedra (e.g., square antiprism, dodecahedron), the most accurate description of the coordination geometry can be determined. Current time information in Edmonton, CA.
Coordination Polyhedra Prediction : In studies of dinuclear Eu³⁺ complexes with Hfod, shape analysis revealed that the two metal centers adopt different geometries: one is a distorted square antiprism (D₄d) and the other is a distorted dodecahedron. Current time information in Edmonton, CA.
Overlap Polyhedra Method (OPM) : This method can be used to calculate individual spectroscopic parameters for each unique metal site within a multi-center complex, linking the specific coordination geometry to the observed photophysical properties. Current time information in Edmonton, CA.
The table below details the coordination geometries found in a dinuclear lanthanide complex, as determined by computational analysis.
| Metal Center | Coordination Number | Method of Analysis | Determined Geometry | Reference |
|---|---|---|---|---|
| Sm1 / Eu1 | 8 | SHAPE Software | Distorted Square Antiprism (D₄d) | Current time information in Edmonton, CA. |
| Sm2 / Eu2 | 8 | SHAPE Software | Distorted Dodecahedron | Current time information in Edmonton, CA. |
These computational approaches provide a detailed and quantitative description of the coordination environment, which is fundamental to understanding the structure-property relationships in the metal complexes of this compound and its analogues.
Advanced Analytical and Spectroscopic Methodologies in Research on 2,2 Dimethyloctane 3,5 Dione
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of 2,2-dimethyloctane-3,5-dione and its fragments, which is crucial for elucidating its fragmentation pathways under ionization. While the molecular ion peak is often of low intensity or absent for alkanes and some ketones, the fragmentation pattern provides a structural fingerprint. researchgate.netunifi.it For β-diketones, fragmentation is influenced by the stable enol form and the presence of two carbonyl groups.
In electron impact mass spectrometry (EI-MS), the fragmentation of this compound would likely proceed through characteristic pathways for ketones, such as α-cleavage and McLafferty rearrangements. The tert-butyl group is a prominent structural feature, and its loss would result in a stable tertiary carbocation, giving a strong signal.
A plausible fragmentation pathway for this compound (Molar Mass: 170.25 g/mol ) would involve:
Loss of a methyl group ([M-15]⁺): Cleavage of a methyl group from the tert-butyl moiety.
Loss of a propyl group ([M-43]⁺): α-cleavage at the bond between C3-C4 or C5-C6.
Loss of a tert-butyl radical ([M-57]⁺): α-cleavage next to the C3 carbonyl, leading to the formation of a highly stable tert-butyl cation at m/z 57, which would be expected to be the base peak. ulisboa.pt
Loss of an ethyl group ([M-29]⁺): Cleavage at the C6-C7 bond.
By analyzing the precise masses of these fragments, HRMS allows for the unambiguous assignment of their elemental compositions, confirming mechanistic proposals. For metal complexes, techniques like MALDI-ToF can identify the molecular ion peak of the entire complex, confirming its composition and stoichiometry. diva-portal.org
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Significance |
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M) | Confirms the molecular weight of the parent compound. |
| 155 | [C₉H₁₅O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical. |
| 127 | [C₇H₁₁O₂]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical via α-cleavage. |
| 113 | [C₆H₉O₂]⁺ | [M - C₄H₉]⁺ | Loss of a butyl radical. |
| 57 | [C₄H₉]⁺ | [M - C₆H₉O₂]⁺ | Formation of the tert-butyl cation; likely the base peak. ulisboa.pt |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
NMR spectroscopy is indispensable for the structural analysis of this compound in solution. google.com A key characteristic of β-diketones is the keto-enol tautomerism, where the compound exists in equilibrium between the diketo form and a more stable, hydrogen-bonded enol form. aip.org This equilibrium is typically slow on the NMR timescale, allowing for the observation of signals from both tautomers. google.comaip.org
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex structures like metal adducts.
¹H-¹H Correlation Spectroscopy (COSY): This technique reveals scalar couplings between protons on adjacent carbons. For this compound, COSY would definitively link the signals of the ethyl group protons (CH₂ and CH₃) and the methylene (B1212753) protons adjacent to the carbonyls. It is particularly useful for assigning proton resonances in coordinated ligands of metal complexes. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the precise assignment of each carbon atom by identifying the proton(s) attached to it, such as the CH, CH₂, and CH₃ groups in the molecule's backbone and side chains. uiowa.edu
These techniques were critical in the structural elucidation of related menaquinone analogues and lanthanide complexes of fluorinated β-diketones, demonstrating their power in assigning complex spectra. mdpi.comuiowa.edu
Variable Temperature (VT) NMR is used to study dynamic chemical processes, such as the keto-enol tautomerism and restricted bond rotation. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in signal line shapes. rsc.org
Coalescence: As the temperature is increased, the rate of interconversion between the keto and enol tautomers increases. At a specific temperature, known as the coalescence temperature, the separate signals for the two forms broaden and merge into a single, averaged signal. beilstein-journals.orgmdpi.com
Thermodynamic Parameters: By analyzing the line shapes at various temperatures, kinetic information such as the activation energy (Ea) and Gibbs free energy of activation (ΔG‡) for the tautomerization process can be calculated. rsc.orgresearchgate.netnih.gov This provides quantitative insight into the energy barrier of the interconversion. For many β-diketones, the barrier for intramolecular proton transfer in the enol form is very low. esrf.fr
When this compound acts as a ligand for paramagnetic metal ions (e.g., many lanthanides, Fe³⁺, Co²⁺), the resulting NMR spectra are significantly altered. acs.org The unpaired electrons of the metal cause large shifts in the resonance frequencies of the ligand's nuclei, an effect known as paramagnetic shift or lanthanide-induced shift (LIS) when a lanthanide is involved. mdpi.comresearchgate.net
Key features of paramagnetic NMR in this context include:
Signal Spreading: The paramagnetic shifts can be substantial, often spreading the signals over a much wider spectral range than in diamagnetic compounds, which can resolve overlapping peaks.
Signal Broadening: The presence of the paramagnetic center provides an efficient relaxation mechanism, leading to significant broadening of NMR signals. diva-portal.org The degree of broadening is related to the distance of the nucleus from the metal center.
Structural Information: The magnitude and direction of the paramagnetic shift are dependent on the geometry of the complex and the distance of each proton from the metal ion. This relationship allows for the use of paramagnetic complexes as "shift reagents" to deduce structural information about molecules that can coordinate to them. researchgate.net For instance, complexes of the related ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (B92318) ([Eu(fod)₃]) are famously used as LIS reagents in NMR spectroscopy. researchgate.net
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Coordination Environments
XAS and XPS are powerful surface-sensitive and element-specific techniques used to probe the electronic structure and local coordination environment of metal atoms in complexes with this compound. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) provides information about elemental composition, oxidation states, and the electronic environment of atoms. When applied to metal β-diketonate complexes, XPS can reveal:
Oxidation State: The binding energy of core-level electrons (e.g., Mn 2p, Fe 2p) is sensitive to the oxidation state of the metal ion.
Ligand-to-Metal Charge Transfer (LMCT): The spectra of transition metal complexes often exhibit "shake-up" or "shake-down" satellite peaks accompanying the main core-level photoelectron lines. The presence and intensity of these satellites provide direct evidence of charge-transfer processes between the orbitals of the β-diketonate ligand and the metal d-orbitals.
Coordination Environment: Shifts in the binding energies of the ligand's atoms (O 1s, C 1s) upon coordination to the metal provide insight into the nature of the metal-ligand bond. Analysis of complex peak structures, sometimes with the aid of multiplet splitting simulations, can even help distinguish between different coordination isomers, such as fac and mer in tris(β-diketonato) complexes.
X-ray Absorption Spectroscopy (XAS) provides information on both the electronic and local geometric structure. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral), while the Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information about bond distances and coordination numbers of the absorbing atom. For complexes of this compound, XAS can be used to directly probe the coordination sphere of the metal ion, determining metal-oxygen bond lengths and how they change with different co-ligands or in different environments.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively for studying systems with unpaired electrons. It is thus ideally suited for characterizing paramagnetic metal complexes of this compound.
Time-resolved EPR (TR-EPR) spectroscopy, in particular, has been used to investigate the photoexcited triplet states of gadolinium(III) β-diketonate complexes. Such studies provide fundamental information about the electronic properties of these systems:
Triplet State Characterization: TR-EPR spectra allow for the determination of the zero-field splitting (ZFS) parameters, |D| and |E|, which describe the magnetic anisotropy of the triplet state. These parameters are sensitive to the distribution of the electron spin density over the ligand framework.
Spin Polarization: The technique can determine the relative populations of the triplet sublevels, a phenomenon known as spin polarization.
Structure-Property Relationships: By comparing the EPR parameters of a series of related β-diketonate complexes, researchers can establish relationships between the ligand structure and the photophysical properties of the complex. For example, analysis of the ZFS parameters and spin density distribution helped explain why certain Gd³⁺ complexes showed intense luminescence while others did not, linking it to the degree of wavefunction delocalization and the presence of non-radiative decay pathways.
| Technique | Information Obtained | Relevance to this compound Research |
| HRMS | Exact mass, elemental composition, fragmentation patterns. | Elucidation of reaction mechanisms and structural confirmation. researchgate.net |
| 2D NMR (COSY, HSQC) | ¹H-¹H and ¹H-¹³C correlations, unambiguous signal assignment. | Definitive structural analysis of the ligand and its metal complexes. mdpi.comuiowa.edu |
| VT-NMR | Rates of dynamic processes, thermodynamic activation parameters. | Quantifying the kinetics of keto-enol tautomerism. rsc.orgresearchgate.net |
| Paramagnetic NMR | Structural information from induced shifts, metal-nucleus distances. | Characterization of the geometry of paramagnetic metal complexes. mdpi.comresearchgate.net |
| XPS | Elemental composition, oxidation states, electronic environment, charge transfer. | Probing metal-ligand bonding and electronic structure of complexes. |
| XAS | Local coordination geometry, bond distances, oxidation state. | Determining the precise coordination environment of the metal ion. |
| EPR | Zero-field splitting, g-tensor, spin polarization, electronic structure. | Characterizing the magnetic and photophysical properties of paramagnetic complexes. |
Thermogravimetric Analysis (TGA) for Volatility and Thermal Stability of Complexes of this compound
Thermogravimetric analysis (TGA) is a critical technique for evaluating the volatility and thermal stability of metal complexes, which are essential properties for their application in fields such as chemical vapor deposition (CVD). While detailed research findings and specific TGA data for complexes of this compound are not extensively available in publicly accessible literature, the thermal behavior of structurally related β-diketonate complexes, particularly its fluorinated and non-fluorinated analogues, provides valuable insights.
General principles derived from studies on similar compounds indicate that metal complexes of β-diketones are valued for their potential volatility and thermal stability. The structure of the ligand, including the nature of the substituent groups, plays a significant role in these properties. For instance, increasing the bulkiness of the terminal groups on the β-diketonate ligand can enhance the volatility and thermal stability of the corresponding metal complexes.
In comparative studies of other β-diketonate complexes, such as those derived from acetylacetone (B45752) and its derivatives, thermogravimetric analysis has demonstrated clear trends. For example, the introduction of fluorine atoms into the ligand structure, as seen in trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac), generally leads to an increase in the volatility of the metal complexes. nih.govrsc.org This is often attributed to a reduction in intermolecular interactions in the solid state.
Research on various metal β-diketonates has utilized TGA to determine sublimation enthalpies, providing a quantitative measure of volatility. researchgate.net These studies have shown that while increasing molecular mass might be expected to decrease volatility, the effects of intermolecular forces are often more significant. Complexes with bulky, non-fluorinated ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (thd) have also been shown to be volatile and thermally stable, making them suitable for MOCVD applications.
Although specific data tables for complexes of this compound cannot be presented due to a lack of available literature, the general expectation is that its metal complexes would exhibit good thermal stability and volatility, analogous to other non-fluorinated, sterically hindered β-diketonate complexes. The presence of the tert-butyl group is anticipated to contribute positively to these characteristics.
Further research involving the synthesis and subsequent thermogravimetric analysis of this compound with various metals is necessary to establish a detailed understanding of their thermal properties and to generate specific data on their decomposition profiles and sublimation characteristics.
Future Research Directions and Emerging Paradigms for 2,2 Dimethyloctane 3,5 Dione Chemistry
Integration into Supramolecular Chemistry and Self-Assembly
The ability of β-diketones to act as chelating ligands for a vast array of metal ions is a cornerstone of coordination chemistry. researchgate.net This characteristic positions 2,2-Dimethyloctane-3,5-dione as a valuable building block in supramolecular chemistry, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, larger structures. The specific size and shape of the substituents in this compound can be exploited to direct the self-assembly process, leading to the formation of discrete coordination complexes, polymers, or intricate networks with novel topologies and functions.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. researchgate.netcd-bioparticles.net While dicarboxylates are common linkers, β-diketonates have been shown to be viable alternatives, capable of forming robust network structures. rsc.orgresearchgate.net
Table 1: Potential Metal Ions for MOF Synthesis with β-Diketonate Linkers
| Metal Ion | Potential Coordination Geometry | Resulting MOF Properties |
|---|---|---|
| Zn(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |
| Cu(II) | Square Planar, Octahedral | Magnetic properties, Gas Sorption |
| Zr(IV) | Octahedral, Capped Trigonal Prism | High thermal and chemical stability |
Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency
Metal complexes derived from β-diketonate ligands are known to be effective catalysts in a variety of organic transformations. rsc.org Research has demonstrated their utility in reactions such as the chemical fixation of CO2 and allylic substitutions. rsc.orgnih.gov The catalytic activity is highly dependent on the nature of both the metal center and the β-diketonate ligand.
The unique steric hindrance provided by the 2,2-dimethylpropyl group in this compound could lead to the development of catalysts with enhanced selectivity. This bulkiness can create a specific chiral environment around the metal center, potentially favoring the formation of one stereoisomer over another in asymmetric catalysis. Furthermore, modifying the electronic properties of the ligand can tune the Lewis acidity of the metal center, thereby enhancing catalytic activity and efficiency. nih.gov Future research could involve synthesizing a series of metal complexes with this compound and screening their performance in key organic reactions.
Table 2: Exemplary Catalytic Applications of Metal β-Diketonate Complexes
| Catalytic Reaction | Metal Center | Ligand Type | Potential Advantage of this compound |
|---|---|---|---|
| CO2 Fixation into Carbonates | Various | General β-diketonate | Improved turnover frequency due to electronic tuning |
| Allylic Substitution | Mo(IV) | Sterically hindered β-diketonate | Higher enantioselectivity due to steric bulk |
| C-O Bond Coupling | Cu(II) | General β-diketonate | Increased catalyst stability and lifetime |
Exploration of New Synthetic Pathways for Complex Architectures
β-Diketones are versatile precursors in organic synthesis, not only for their coordination chemistry but also as intermediates in forming more complex molecules. mdpi.com The dicarbonyl functionality allows for a wide range of reactions, including the synthesis of heterocyclic compounds like pyrazoles and isoxazoles.
Future work could explore using this compound as a scaffold to build intricate molecular architectures. researchgate.net Its reaction with various reagents could lead to novel compounds with potential applications in materials science or medicinal chemistry. The synthesis of heterometallic complexes, where this compound bridges different metal ions, is another promising direction, potentially leading to materials with unique magnetic or optical properties. nih.gov The ability to vary substituents at the β-dicarbonyl fragment is an effective tool for fine-tuning the physicochemical properties of coordination compounds. researchgate.net
Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring
Understanding the mechanism of a chemical reaction is key to optimizing it. Advanced spectroscopic techniques can provide real-time insights into the formation and transformation of intermediate species during a reaction. The interaction of metal complexes with biological molecules like DNA and proteins can be investigated using methods such as UV-Vis and fluorescence spectroscopy. researchgate.net
For catalytic systems involving this compound complexes, techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry could be employed to monitor the reaction progress. researchgate.net For instance, studying the binding of substrates to the metal center or observing the regeneration of the catalyst can provide crucial mechanistic details. Luminescent complexes, particularly those involving lanthanide ions, can also serve as probes, where changes in emission spectra signal interactions or environmental changes. researchgate.netfrontiersin.org
Computational Design of Functional Materials Based on this compound Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before their synthesis. tandfonline.com This approach saves significant time and resources by identifying promising candidates for specific applications.
For this compound, computational methods can be used to model its metal complexes and predict their electronic structure, stability, and spectroscopic properties. acs.org This can guide the selection of metal ions to achieve desired catalytic or photophysical characteristics. For example, DFT calculations can help in designing new ligands for lanthanide complexes with high luminescence quantum yields by predicting the energy of their triplet states. acs.org Furthermore, molecular dynamics simulations can be employed to understand the behavior of these complexes in different environments and their interactions with other molecules, which is crucial for designing functional materials for applications ranging from electronics to drug delivery. nih.govmdpi.com
Q & A
Basic: What are the standard synthetic routes for 2,2-Dimethyloctane-3,5-dione, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves alkylation of a diketone precursor (e.g., 3,5-diketooctane) with a methylating agent like methyl iodide or dimethyl sulfate under basic conditions. Optimization includes:
- Temperature Control: Maintaining 0–5°C during alkylation to minimize side reactions .
- Catalyst Selection: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) to track reaction progress and confirm intermediate formation .
Advanced: How does steric hindrance from methyl groups influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
The 2,2-dimethyl groups create significant steric hindrance, affecting ligand-metal interactions. For example:
- Metal Complex Formation: Fluorinated derivatives (e.g., heptafluoro-2,2-dimethyloctane-3,5-dione) form stable complexes with lanthanides (e.g., erbium) due to electron-withdrawing fluorine atoms compensating for steric effects .
- Reactivity Studies: Kinetic experiments using UV-Vis spectroscopy reveal slower ligand substitution rates compared to less-hindered diketones, critical for designing catalysts .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR to confirm methyl group positions and diketone backbone (e.g., ketone carbons at ~210 ppm) .
- GC-MS: To verify molecular ion peaks (m/z 156.26) and detect volatile impurities .
- Elemental Analysis: Validate empirical formula (CHO) within ±0.3% error .
Advanced: How can researchers address discrepancies in melting points reported across studies?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization: Use hexane/ethyl acetate mixtures to isolate pure crystals.
- DSC Analysis: Differential scanning calorimetry to identify polymorph transitions or solvate formation .
- Cross-Validation: Compare data with NIST-standardized reference spectra to rule out instrumentation errors .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Washing with water to remove hydrophilic by-products (e.g., diethylammonium chloride) .
- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) to separate non-polar impurities.
- Distillation: For high-purity isolation, use vacuum distillation (BP ~172°C at reduced pressure) .
Advanced: What computational methods predict the compound’s behavior in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model charge distribution; methyl groups reduce electrophilicity at the diketone carbonyls .
- MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways with nucleophiles like Grignard reagents.
Basic: How should the compound be handled and stored to prevent degradation?
Methodological Answer:
- Storage: In airtight containers under nitrogen at –20°C to avoid oxidation or moisture absorption.
- Safety Protocols: Use fume hoods for synthesis; consult SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced: What strategies mitigate side reactions during alkylation steps in synthesis?
Methodological Answer:
- Low-Temperature Alkylation: Reduces competing aldol condensation by suppressing enolate formation .
- Protecting Groups: Temporarily block reactive ketones with ethylene glycol before methylating the α-position.
- In Situ Quenching: Add ammonium chloride to terminate excess alkylating agents immediately post-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
